molecular formula C21H26N2O3 B13944020 2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone CAS No. 63990-85-2

2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone

Cat. No.: B13944020
CAS No.: 63990-85-2
M. Wt: 354.4 g/mol
InChI Key: YZCWLXAKCWCVOV-UHFFFAOYSA-N
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Description

2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone is a chemical compound with the molecular formula C21H26N2O3. It is known for its complex structure, which includes a phenylpiperazine moiety and a hydroxypropoxy group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone typically involves multiple steps. One common method starts with the reaction of 4-phenylpiperazine with epichlorohydrin to form an intermediate, which is then reacted with 2’-hydroxyacetophenone under basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The phenylpiperazine moiety is known to bind to these receptors, modulating their activity and influencing neurotransmitter release . This interaction can affect various physiological processes, including mood regulation and cognitive function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone apart is its specific combination of functional groups, which confer unique pharmacological properties. Unlike aripiprazole and buspirone, this compound has a hydroxypropoxy group attached to the acetophenone backbone, potentially offering different receptor binding profiles and therapeutic effects.

Properties

CAS No.

63990-85-2

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-[2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]ethanone

InChI

InChI=1S/C21H26N2O3/c1-17(24)20-9-5-6-10-21(20)26-16-19(25)15-22-11-13-23(14-12-22)18-7-3-2-4-8-18/h2-10,19,25H,11-16H2,1H3

InChI Key

YZCWLXAKCWCVOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O

Origin of Product

United States

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